molecular formula C12H14F3NO B263663 N-(butan-2-yl)-4-(trifluoromethyl)benzamide

N-(butan-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B263663
M. Wt: 245.24 g/mol
InChI Key: KQHCDTFHFMDYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-4-(trifluoromethyl)benzamide, also known as BTB-TFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a highly selective inhibitor of the anion exchanger 2 (AE2) protein, which plays a crucial role in regulating intracellular pH and bicarbonate transport in various tissues. In

Scientific Research Applications

N-(butan-2-yl)-4-(trifluoromethyl)benzamide has been used extensively in scientific research to study the role of AE2 in various physiological and pathological processes. For example, it has been shown to inhibit AE2-mediated bicarbonate transport in pancreatic duct cells, which may have implications for the treatment of cystic fibrosis-related diabetes. Additionally, N-(butan-2-yl)-4-(trifluoromethyl)benzamide has been used to study the role of AE2 in regulating intracellular pH in cancer cells, which may provide insights into the development of new cancer therapies.

Mechanism of Action

N-(butan-2-yl)-4-(trifluoromethyl)benzamide acts as a highly selective inhibitor of AE2 by binding to a specific site on the protein. This binding prevents the transport of bicarbonate ions across the cell membrane, leading to a decrease in intracellular pH and disruption of various cellular processes. The mechanism of action of N-(butan-2-yl)-4-(trifluoromethyl)benzamide has been extensively studied through biochemical and biophysical methods, which have provided insights into the structure and function of AE2.
Biochemical and Physiological Effects
The inhibition of AE2 by N-(butan-2-yl)-4-(trifluoromethyl)benzamide has various biochemical and physiological effects, depending on the tissue and cell type being studied. For example, in pancreatic duct cells, N-(butan-2-yl)-4-(trifluoromethyl)benzamide inhibits bicarbonate transport and reduces insulin secretion, which may have implications for the treatment of diabetes. In cancer cells, N-(butan-2-yl)-4-(trifluoromethyl)benzamide disrupts intracellular pH regulation and induces apoptosis, which may have implications for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

N-(butan-2-yl)-4-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high selectivity for AE2, its ability to inhibit bicarbonate transport in various tissues, and its well-characterized mechanism of action. However, there are also some limitations to its use, such as its potential toxicity and the need for careful optimization of experimental conditions to achieve reproducible results.

Future Directions

There are several future directions for research on N-(butan-2-yl)-4-(trifluoromethyl)benzamide, including the development of new derivatives with improved selectivity and potency, the exploration of its potential applications in other tissues and cell types, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(butan-2-yl)-4-(trifluoromethyl)benzamide, which may provide insights into the development of new treatments for various diseases.

Synthesis Methods

N-(butan-2-yl)-4-(trifluoromethyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-trifluoromethylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent, followed by the addition of butyraldehyde and subsequent purification steps. This method has been optimized to yield high-quality and high-purity N-(butan-2-yl)-4-(trifluoromethyl)benzamide, making it suitable for various research applications.

properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

N-butan-2-yl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H14F3NO/c1-3-8(2)16-11(17)9-4-6-10(7-5-9)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

KQHCDTFHFMDYLW-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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